Tricarbonyl(cyclooctatetraene)iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricarbonyl(cyclooctatetraene)iron is an organoiron compound with the formula (C₈H₈)Fe(CO)₃. It is an orange, diamagnetic solid and is known for its unique structure where the iron center is coordinated to a cyclooctatetraene ligand and three carbonyl groups . This compound is a member of the (diene)Fe(CO)₃ complexes and is notable for its stability and reactivity in various chemical processes .
Scientific Research Applications
Tricarbonyl(cyclooctatetraene)iron has a wide range of applications in scientific research:
Safety and Hazards
Tricarbonyl(cyclooctatetraene)iron(II) is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Future Directions
Mechanism of Action
Target of Action
Cyclooctatetraene Iron Tricarbonyl, also known as (Cyclooctatetraene)iron tricarbonyl or Tricarbonyl(cyclooctatetraene)iron(II), is an organoiron compound
Action Environment
The action, efficacy, and stability of Cyclooctatetraene Iron Tricarbonyl are likely to be influenced by a variety of environmental factors. These could include temperature, pH, the presence of other reactants, and the specific physical and chemical properties of the environment. For example, the compound is known to be an orange, diamagnetic solid , suggesting that it could be sensitive to changes in temperature or pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricarbonyl(cyclooctatetraene)iron can be synthesized through the reaction of cyclooctatetraene with iron pentacarbonyl. The reaction typically involves heating the reactants under reflux conditions in an inert atmosphere to prevent oxidation . The general reaction is as follows:
C8H8+Fe(CO)5→(C8H8)Fe(CO)3+2CO
The product is then purified through recrystallization or sublimation to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes would likely involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tricarbonyl(cyclooctatetraene)iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different iron oxidation states.
Reduction: It can be reduced to form iron(0) complexes.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of iron complexes with different ligands, while oxidation and reduction reactions can produce iron(III) or iron(0) species .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyl iron dicarbonyl dimer: Another organoiron compound with similar catalytic properties.
Iron pentacarbonyl: A precursor used in the synthesis of Tricarbonyl(cyclooctatetraene)iron and other iron carbonyl complexes.
Diironnonacarbonyl: A related iron carbonyl complex with different reactivity and applications.
Uniqueness
This compound is unique due to its stable coordination with the cyclooctatetraene ligand, which imparts distinct reactivity and stability compared to other iron carbonyl complexes. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
CAS No. |
12093-05-9 |
---|---|
Molecular Formula |
C11H14FeO3 |
Molecular Weight |
250.07 g/mol |
IUPAC Name |
cyclooctatetraene;formaldehyde;iron |
InChI |
InChI=1S/C8H8.3CH2O.Fe/c1-2-4-6-8-7-5-3-1;3*1-2;/h1-8H;3*1H2;/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7-;;;; |
InChI Key |
VKMWLPMIRGHDAA-JGZYGLCTSA-N |
Isomeric SMILES |
C=O.C=O.C=O.C\1=C\C=C/C=C\C=C1.[Fe] |
SMILES |
C=O.C=O.C=O.C1=CC=CC=CC=C1.[Fe] |
Canonical SMILES |
C=O.C=O.C=O.C1=CC=CC=CC=C1.[Fe] |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.